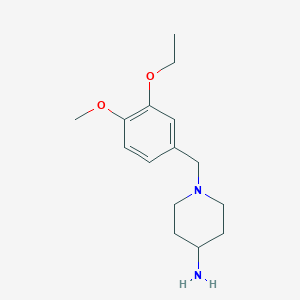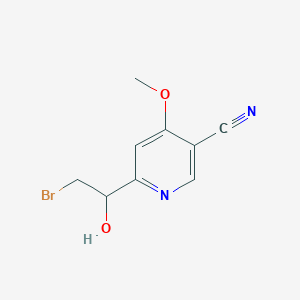
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile is an organic compound that features a pyridine ring substituted with a bromo-hydroxyethyl group, a methoxy group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile typically involves multiple steps, starting from readily available precursorsThe methoxy group can be introduced via methylation, and the carbonitrile group is typically added through a cyanation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in these processes are selected to ensure efficiency and scalability .
化学反应分析
Types of Reactions
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions .
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives .
科学研究应用
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polymers and dyes.
作用机制
The mechanism of action of 6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile involves its interaction with specific molecular targets. The bromo-hydroxyethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and carbonitrile groups can modulate the compound’s electronic properties. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .
相似化合物的比较
Similar Compounds
2-Bromo-1-phenylethanol: Similar in having a bromo-hydroxyethyl group but differs in the aromatic ring structure.
2,4-Dibromo-6-(2-bromo-1-hydroxyethyl)phenol: Contains multiple bromine atoms and a phenol group, making it more reactive.
Bromophenols: A class of compounds with bromine and hydroxyl groups attached to a benzene ring.
Uniqueness
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile is unique due to its combination of functional groups on a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
属性
分子式 |
C9H9BrN2O2 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC 名称 |
6-(2-bromo-1-hydroxyethyl)-4-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-9-2-7(8(13)3-10)12-5-6(9)4-11/h2,5,8,13H,3H2,1H3 |
InChI 键 |
UVKSKLHOFGQRNM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC=C1C#N)C(CBr)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-bromo-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B8498413.png)
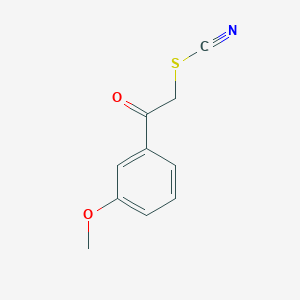
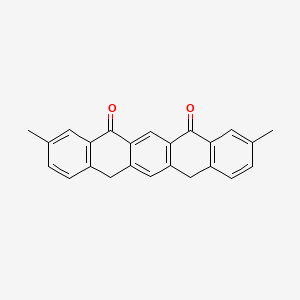
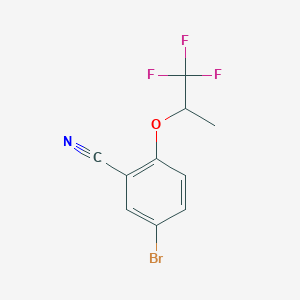
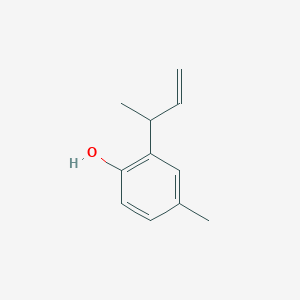
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B8498470.png)
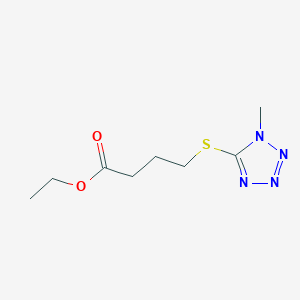
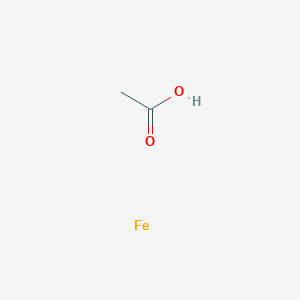
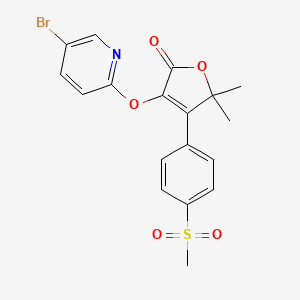
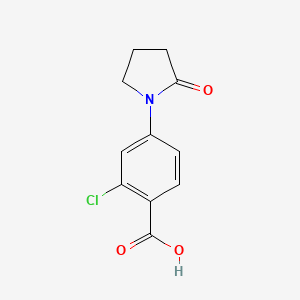
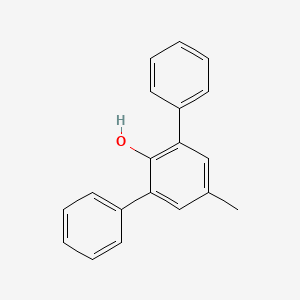
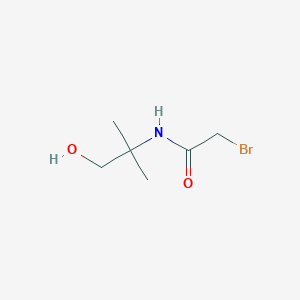
![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-(4-methoxyphenyl)-](/img/structure/B8498527.png)
